molecular formula C14H20O3 B14139022 4-(Heptyloxy)-2-hydroxybenzaldehyde CAS No. 89027-81-6

4-(Heptyloxy)-2-hydroxybenzaldehyde

Cat. No.: B14139022
CAS No.: 89027-81-6
M. Wt: 236.31 g/mol
InChI Key: UGNJSDOBRITBDS-UHFFFAOYSA-N
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Description

4-(Heptyloxy)-2-hydroxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a heptyloxy group at the para position and a hydroxyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptyloxy)-2-hydroxybenzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzaldehyde+Heptyl BromideK2CO3,DMF,RefluxThis compound\text{2-Hydroxybenzaldehyde} + \text{Heptyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 2-Hydroxybenzaldehyde+Heptyl BromideK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Heptyloxy)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or LiAlH₄ in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 4-(Heptyloxy)-2-hydroxybenzoic acid.

    Reduction: 4-(Heptyloxy)-2-hydroxybenzyl alcohol.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

4-(Heptyloxy)-2-hydroxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and liquid crystals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Heptyloxy)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl and aldehyde groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The heptyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Heptyloxy)-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the benzene ring, which allows it to participate in a wide range of chemical reactions. Its heptyloxy group also imparts specific physical and chemical properties that can be leveraged in various applications.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 4-(heptyloxy)-2-hydroxybenzaldehyde in a laboratory setting?

The compound can be synthesized via alkoxylation reactions using phenolic precursors. A common method involves:

  • Regioselective alkylation : React 2,4-dihydroxybenzaldehyde with heptyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the heptyloxy group at the 4-position .
  • Reimer-Tiemann reaction : Apply chloroform and NaOH to introduce the aldehyde group, though this may require subsequent protection/deprotection steps to avoid side reactions .
    Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent oxidation of the aldehyde group.

Q. How can the purity and structure of this compound be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : Confirm the presence of the heptyloxy chain (δ 0.8–1.5 ppm for CH₂/CH₃ groups) and aldehyde proton (δ ~9.8 ppm) .
  • High-performance liquid chromatography (HPLC) : Monitor purity (>95%) using a C18 column and UV detection at 280 nm.
  • Melting point analysis : Compare observed values with literature data to detect impurities .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as H315/H319) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid incompatible materials like strong oxidizers .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335) .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of 2,4-dihydroxybenzaldehyde be addressed?

Regioselectivity for the 4-position is achieved via:

  • Steric and electronic control : Use bulky bases (e.g., DBU) to favor alkylation at the less hindered 4-position.
  • Protecting groups : Temporarily protect the 2-hydroxy group with acetyl or trimethylsilyl groups before introducing the heptyloxy chain .
    Validate outcomes with X-ray crystallography to confirm spatial arrangement, as demonstrated in related dialdehyde systems .

Q. What strategies improve the compound’s stability in biological assays?

  • Chelation mitigation : Add EDTA to buffer solutions to prevent metal-catalyzed oxidation of the aldehyde group.
  • Light-sensitive storage : Use amber vials to block UV-induced degradation, as phenolic aldehydes are prone to photolysis .

Q. How can isotopic labeling (e.g., deuterium) be incorporated to study metabolic pathways?

  • Deuterated heptyl chains : Synthesize the compound using deuterated heptanol (C₇D₁₅OH) to track metabolic breakdown via mass spectrometry .
  • Stable isotope tracing : Administer labeled analogs in vitro and monitor metabolites using LC-MS/MS, referencing protocols for similar benzaldehyde derivatives .

Q. How do structural modifications (e.g., alkoxy chain length) impact biological activity?

  • Structure-activity relationship (SAR) studies : Compare this compound with analogs (e.g., methoxy, ethoxy) in assays targeting enzymes like 4-hydroxycinnamoyl-CoA hydrolase .
  • Molecular docking : Model interactions with binding pockets using software like AutoDock Vina, focusing on hydrophobic interactions from the heptyl chain .

Q. How to resolve contradictions in reported toxicity data for hydroxybenzaldehyde derivatives?

  • Threshold analysis : Conduct dose-response studies using OECD guidelines (e.g., TG 423) to clarify discrepancies in acute oral toxicity (H302) .
  • Metabolite profiling : Identify toxic intermediates (e.g., quinones) via GC-MS to explain variations in cytotoxicity .

Q. Methodological Recommendations

  • Crystallization : Purify using hexane/ethyl acetate (3:1) to remove nonpolar byproducts .
  • Toxicity screening : Follow EFSA protocols for hydroxybenzaldehydes, including Ames tests for mutagenicity .

Properties

CAS No.

89027-81-6

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

4-heptoxy-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H20O3/c1-2-3-4-5-6-9-17-13-8-7-12(11-15)14(16)10-13/h7-8,10-11,16H,2-6,9H2,1H3

InChI Key

UGNJSDOBRITBDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

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